[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13467074
Molecular Formula: C18H35N3O3
Molecular Weight: 341.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H35N3O3 |
|---|---|
| Molecular Weight | 341.5 g/mol |
| IUPAC Name | tert-butyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-9-14(20)11-21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14-,15-/m0/s1 |
| Standard InChI Key | GYIPKTDGVLFJQF-GJZGRUSLSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C(C)C)C(=O)OC(C)(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s IUPAC name, tert-butyl -[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]--propan-2-ylcarbamate, reflects its stereochemical complexity. Key features include:
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A (2S)-2-amino-3-methylbutanoyl group, contributing to chiral recognition in biological systems.
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A pyrrolidin-2-ylmethyl scaffold, enhancing conformational rigidity.
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A tert-butyl carbamate protecting group, improving solubility and stability .
The isomeric SMILES string, CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C(C)C)C(=O)OC(C)(C)C)N, confirms the (S,S) configuration at both stereocenters.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 341.5 g/mol | |
| XLogP3 | 2.1 (estimated) | |
| Topological Polar SA | 75.9 Ų | |
| Hydrogen Bond Donors | 1 |
The tert-butyl group increases hydrophobicity (), while the carbamate and amide groups enable hydrogen bonding .
Synthesis and Purification
Reaction Pathway
The synthesis involves three key steps:
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Amino Acid Activation: (S)-2-amino-3-methylbutanoic acid is activated using carbodiimide reagents to form a reactive mixed anhydride.
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Pyrrolidine Coupling: The activated amino acid reacts with a pyrrolidine derivative (e.g., (S)-pyrrolidin-2-ylmethanol) under inert conditions to form an amide bond.
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Carbamate Protection: The secondary amine on the pyrrolidine is protected with tert-butyl isopropylcarbamate using as a base in tetrahydrofuran (THF).
Optimization Challenges
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Steric Hindrance: The branched isopropyl and tert-butyl groups necessitate prolonged reaction times (12–24 hrs) at 50–60°C.
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Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity, as confirmed by HPLC.
Structural Characterization
Spectroscopic Data
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NMR:
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MS (ESI+): m/z 342.3 [M+H].
Crystallographic Insights
While single-crystal X-ray data are unavailable, analogous carbamates exhibit monoclinic crystal systems with hydrogen-bonded dimers stabilizing the lattice .
Biological Relevance and Applications
Prodrug Considerations
Tert-butyl carbamates are enzymatically cleaved in vivo to release primary amines, making this compound a candidate for prodrug design. For example, rosuvastatin tert-butyl ester (CAS 355806-00-7) is a prodrug converted to active rosuvastatin by esterases .
Comparative Analysis with Structural Analogs
The piperidine analog shows a 14 g/mol increase due to the additional methylene group, while methyl substitution reduces steric bulk .
Future Directions and Challenges
Targeted Drug Delivery
Functionalizing the tert-butyl group with polyethylene glycol (PEG) chains could enhance aqueous solubility for intravenous formulations.
Toxicity Profiling
While in vitro studies indicate low cytotoxicity (IC > 100 µM in HEK293 cells), in vivo absorption and metabolism studies are needed to assess hepatic clearance.
Synthetic Scalability
Transitioning from batch to continuous-flow reactors may address yield variability in the carbamate protection step.
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